{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride
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Overview
Description
{5-Oxa-2-azaspiro[34]octan-7-yl}methanolhydrochloride is a spirocyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride typically involves the formation of the spirocyclic ring system followed by functionalization to introduce the methanol and hydrochloride groups. One common approach is to start with a suitable precursor that contains the necessary functional groups and then perform a series of reactions to construct the spirocyclic core. Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve crystallization, distillation, or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced .
Scientific Research Applications
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester
- 1-Oxa-6-azaspiro[2.5]octan-6-carboxylic acid benzyl ester
- 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester
Uniqueness
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications where specific structural features are required .
Properties
CAS No. |
2866333-86-8 |
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Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
5-oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-2-6-1-7(10-3-6)4-8-5-7;/h6,8-9H,1-5H2;1H |
InChI Key |
OUVJUSUDEQDLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC12CNC2)CO.Cl |
Origin of Product |
United States |
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